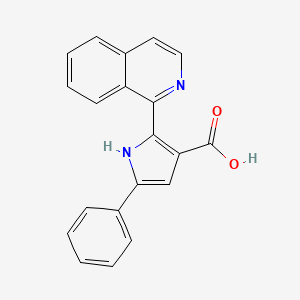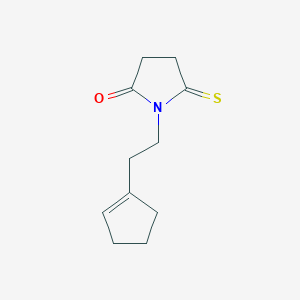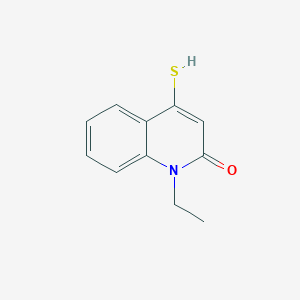
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum: is a coordination complex that features platinum as the central metal atom, coordinated with two 2-(2-propenyl)phenyl ligands and two triphenylphosphine ligands. This compound is known for its applications in catalysis and material science due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with 2-(2-propenyl)phenyl and triphenylphosphine ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use phosphine ligands or halide ions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with biological molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes .
Mécanisme D'action
The mechanism by which Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various substrates, facilitating catalytic reactions. The 2-(2-propenyl)phenyl and triphenylphosphine ligands influence the electronic properties of the platinum center, enhancing its reactivity and selectivity in catalytic processes .
Comparaison Avec Des Composés Similaires
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure but contains palladium instead of platinum.
Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel as the central metal atom, used in various catalytic applications.
Uniqueness: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is unique due to the presence of the 2-(2-propenyl)phenyl ligands, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its performance in specific catalytic and material science applications .
Propriétés
Formule moléculaire |
C54H48P2Pt |
|---|---|
Poids moléculaire |
954.0 g/mol |
Nom IUPAC |
platinum(2+);prop-2-enylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C9H9.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-6-9-7-4-3-5-8-9;/h2*1-15H;2*2-5,7H,1,6H2;/q;;2*-1;+2 |
Clé InChI |
WKCUCUMVHARFHX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)






![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)


![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)

